molecular formula C6H10O3 B1610614 Mevalonolactone-2-13C CAS No. 53771-22-5

Mevalonolactone-2-13C

Cat. No.: B1610614
CAS No.: 53771-22-5
M. Wt: 131.13 g/mol
InChI Key: JYVXNLLUYHCIIH-AZXPZELESA-N
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Scientific Research Applications

Mevalonolactone-2-13C has a wide range of scientific research applications:

Preparation Methods

Mevalonolactone-2-13C is generally prepared by introducing the carbon-13 isotope in a chemical synthesis using an appropriate isotopically labeled reagent. A common method involves using a raw material containing a carbon-13 label, such as carbon-13-pyruvic acid, to start the reaction. Through a series of steps, including the use of reagents like benzyl bromide and silver oxide, the final product, this compound, is obtained .

Chemical Reactions Analysis

Mevalonolactone-2-13C undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert mevalonolactone into mevalonic acid.

    Reduction: Reducing agents can be used to convert mevalonolactone into its corresponding alcohol.

    Substitution: This reaction involves replacing one functional group in the molecule with another, often using reagents like halides or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions include mevalonic acid, mevalonic alcohol, and various substituted derivatives .

Mechanism of Action

The mechanism by which Mevalonolactone-2-13C exerts its effects involves its incorporation into metabolic pathways where it acts as a precursor to isoprenoids. The labeled carbon-13 atom allows researchers to trace its incorporation and transformation within these pathways, providing insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

Mevalonolactone-2-13C can be compared with other isotopically labeled variants of mevalonolactone, such as:

  • Mevalonolactone-1-13C
  • Mevalonolactone-1,2-13C2
  • Mevalonolactone-5-13C

These compounds differ in the position of the carbon-13 isotope, which affects their use in specific types of research. This compound is unique in its labeling at the second carbon position, making it particularly useful for studies focusing on specific metabolic transformations .

Properties

IUPAC Name

4-hydroxy-4-methyl(313C)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVXNLLUYHCIIH-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCOC(=O)[13CH2]1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60487212
Record name Mevalonolactone-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60487212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53771-22-5
Record name Mevalonolactone-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60487212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

GC-MS analysis for in vivo mevalonate production. As for screening the single mutation library, a single colony harboring pBADMevT (wild type tHMGR or its mutant variants) was inoculated into LB medium containing Cm50 and grown overnight at 37° C. An aliquot (50 μl) of this seed culture was inoculated into fresh LB medium (5 ml) containing Cm50 and 13.3 mM (+)-L-arabinose, and grown for 24 hours at 37° C. An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M HC1 to dehydrate the mevalonate to form mevalonolactone, and 700 μl of ethyl acetate was then added to the sample. The mixture was vortexed for 5 minutes, and the ethyl acetate was analyzed by GC-MS using a GC oven temperature program of 90° C. for 1 min, then ramping 30° C./min to 250° C. for CyclosilB capillary column analysis. Mevalonolactone was identified from its mass spectra and retention time by comparison to an authentic standard.
Quantity
700 μL
Type
solvent
Reaction Step One
Name
mevalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(+)-L-arabinose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
mevalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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